molecular formula C17H19NO5S2 B2500579 Ethyl 2-(3-(benzylsulfonyl)propanamido)thiophene-3-carboxylate CAS No. 923448-14-0

Ethyl 2-(3-(benzylsulfonyl)propanamido)thiophene-3-carboxylate

Cat. No.: B2500579
CAS No.: 923448-14-0
M. Wt: 381.46
InChI Key: QSHSSGIFWAXLRF-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(benzylsulfonyl)propanamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H19NO5S2 and its molecular weight is 381.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

One study focused on the synthesis and structure elucidation of novel thiophene and benzothiophene derivatives, including ethyl 2-(3-(benzylsulfonyl)propanamido)thiophene-3-carboxylate, to evaluate their cytotoxic agents against various tumor cell lines. This research demonstrated the potential of these compounds as anti-cancer agents due to their significant anti-proliferative activity (Mohareb, Abdallah, Helal, & Shaloof, 2016).

Chemical Synthesis Applications

Another study highlighted the utility of related thiophene derivatives in the synthesis of hydroxamic acids and ureas from carboxylic acids via Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement. This process is notable for its good yields and lack of racemization, demonstrating the importance of thiophene derivatives in facilitating efficient and environmentally friendly synthetic pathways (Thalluri, Manne, Dev, & Mandal, 2014).

Antimicrobial and Synthetic Utility

Research on the synthetic utility of bifunctional thiophene derivatives has shown promising antimicrobial activities. The study involved the preparation of various substituted thiophenes, demonstrating the compound's versatility in producing fused and polyfunctional thiophenes with potential as antimicrobial agents (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).

Enzymatic and Antibacterial Activities

The enzymatic route for kinetic resolution and the synthesis of potent antimicrobial agents incorporating thiophene pharmacophore have also been explored. These studies demonstrate the compound's potential in producing enantiomerically pure intermediates and effective antimicrobial agents, respectively (Kasture, Varma, Kalkote, Nene, & Kulkarni, 2005; Mabkhot, Kaal, Alterary, Al-showiman, Barakat, Ghabbour, & Frey, 2015).

Future Directions

Thiophene-based analogs have been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of this compound could involve exploring its potential biological effects and applications.

Properties

IUPAC Name

ethyl 2-(3-benzylsulfonylpropanoylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S2/c1-2-23-17(20)14-8-10-24-16(14)18-15(19)9-11-25(21,22)12-13-6-4-3-5-7-13/h3-8,10H,2,9,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHSSGIFWAXLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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